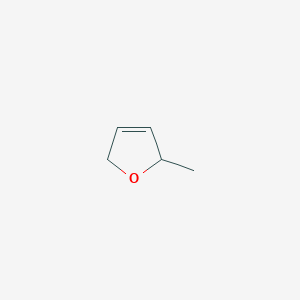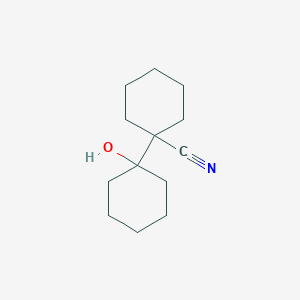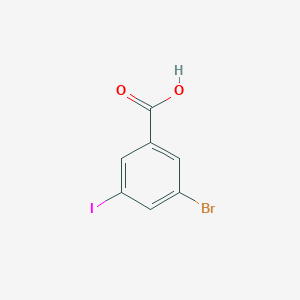
2-Methyl-2,5-dihydrofuran
Vue d'ensemble
Description
2-Methyl-2,5-dihydrofuran is an organic compound classified as a monounsaturated derivative of furan . It is a colorless, volatile liquid . It can be produced from the acid-catalyzed rearrangement 1‑butene 3,4‑epoxide .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the reaction of cyclohexyl isocyanide and acetylenedicarboxylic acid dimethyl ester with o - and p -quinones . Another method involves the synthesis of chiral furans .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H8O . It is a pyrimidine derivative .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can undergo a one-step three-component condensation reaction . It can also undergo a reaction with diaryliodonium salts and aryl iodides to afford 2-aryl-2,5-dihydrofurans .Physical And Chemical Properties Analysis
This compound is a colorless, volatile liquid . It has a molecular weight of 84.1164 .Applications De Recherche Scientifique
Thermal Decomposition
2-Methyl-2,5-dihydrofuran undergoes thermal decomposition, yielding hydrogen and 2-methylfuran. This process is a homogeneous unimolecular event, and has been studied in detail to understand its kinetics and mechanisms (James & Wellington, 1968).
Catalytic Synthesis and Organic Synthesis Applications
It's used in catalytic synthesis processes, particularly in the preparation of various dihydrofuran derivatives. These derivatives have significant applications in organic synthesis (Slavinskaya et al., 1982). Moreover, the synthesis of dihydrofurans substituted in the 2-position, a process involving this compound, has been crucial in producing biologically active compounds and natural products (Kilroy, O’Sullivan & Guiry, 2005).
Chemical Properties and Reactions
Studies on its methanolysis and hydrolysis have provided insights into the behavior of its derivatives in chemical reactions (Lolya & Venter, 1977). Furthermore, the compound’s kinetics and thermochemistry have been explored, especially in the context of its potential as a biofuel (Simmie, 2012).
Electrosynthesis and Stereochemistry
The compound has also been studied in electrosynthesis processes. For instance, the electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran without added electrolyte has been explored (Horii et al., 2005). Additionally, the understanding of electrosynthesis for producing 2,5-dicarboxy-2,5-dihydrofurans has been enhanced through studies, contributing to knowledge about stereochemistry and mechanisms (Shipman et al., 2019).
Industrial Applications and Environmental Impact
It's also considered as an alternative solvent in industries, offering environmentally friendly synthesis strategies due to its stability and other physical properties (Pace et al., 2012).
Mécanisme D'action
The mechanism of action of 2-Methyl-2,5-dihydrofuran involves various steps. For instance, in the synthesis of 2-imino-2,5-dihydrofuran derivatives from isocyanides, carbon in isonitriles is in an unusual valence state, which manifests itself in the addition reactions inherent in them as stable organic carbenes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-2,5-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHCQOOWKYRUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312502 | |
| Record name | 2,5-Dihydro-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1708-30-1 | |
| Record name | 2,5-Dihydro-2-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















